Interleukin-1 receptor antagonist (IL-1R antagonist) is a naturally occurring protein that acts as a competitive inhibitor of interleukin-1 (IL-1), a pro-inflammatory cytokine. [] It binds to the interleukin-1 receptor type I (IL-1RI) without triggering downstream signaling, effectively blocking the pro-inflammatory actions of IL-1α and IL-1β. [] This makes IL-1R antagonist a crucial regulator of immune and inflammatory responses, playing a role in maintaining immune homeostasis and preventing excessive inflammation.
IL-1R antagonist competitively inhibits the binding of IL-1α and IL-1β to the IL-1RI. [] By occupying the receptor site, it prevents IL-1 from activating downstream signaling pathways, effectively blocking the production of various pro-inflammatory mediators such as TNF-α, IL-6, and chemokines. [] This competitive inhibition effectively dampens inflammatory responses and contributes to immune system regulation.
IL-1R antagonist knockout mice, which lack the ability to produce this protein, are widely used to investigate the role of IL-1 in the pathogenesis of various autoimmune and inflammatory diseases. These models have revealed the significance of IL-1 signaling in diseases like arthritis, [, , ] aortitis, [] and psoriasis. [] Research on these models has advanced our understanding of the inflammatory processes driving these diseases and identified IL-1 as a potential therapeutic target.
IL-1R antagonist has emerged as a potential tool for modulating immune responses in the tumor microenvironment. Studies demonstrate that IL-1R antagonist can reduce inflammation in the tumor microenvironment, delaying the accumulation of myeloid-derived suppressor cells (MDSC) and limiting tumor progression. [] Moreover, blocking IL-1R signaling with IL-1R antagonist has been shown to decrease tumor growth in vivo, suggesting its potential in enhancing the effectiveness of chemotherapy. []
The use of IL-1R antagonist has broadened our understanding of the diverse roles of IL-1 in various biological processes. For instance, IL-1R antagonist has been used to investigate the role of IL-1 in stimulating substance P release from primary afferent neurons, revealing the involvement of COX-2 in this process. [] Additionally, studies using IL-1R antagonist have demonstrated the role of IL-1 in enhancing T cell-dependent antibody production by augmenting CD40 ligand and OX40 expression on T cells. []
The development of chimeric IL-1Ra, a novel form of IL-1R antagonist that is activated only at sites of inflammation, offers a promising avenue for targeted IL-1 blockade. [] This approach aims to minimize the potential side effects associated with systemic IL-1 inhibition while maximizing therapeutic benefits.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7